molecular formula C7H11N3 B577952 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1209273-29-9

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Número de catálogo: B577952
Número CAS: 1209273-29-9
Peso molecular: 137.186
Clave InChI: FWAIOFFELQKIOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1209273-29-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic structure with a pyrazole ring and a partially saturated pyrazine ring, making it a valuable precursor for the synthesis of diverse heterocyclic libraries. The core tetrahydropyrazolo[1,5-a]pyrazine structure is recognized as a privileged scaffold in the design of bioactive molecules. Recent research highlights the potential of related analogs, demonstrating their application as HIV-1 integrase inhibitors and as Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus . The lead compound from the HBV program even showed efficacy in reducing viral load in an in vivo model, underscoring the therapeutic potential of this chemical series . The methyl substituent at the 2-position provides an optimal site for further synthetic modification, allowing researchers to explore structure-activity relationships and fine-tune properties for specific targets. This product is offered with a purity specification and is shipped as a cold-chain item to ensure stability, with recommended storage in a sealed container at 2-8°C . It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Propiedades

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-7-5-8-2-3-10(7)9-6/h4,8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAIOFFELQKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular attributes, plausible synthetic pathways, detailed characterization methodologies, and its emerging role as a scaffold for potent kinase inhibitors in oncology. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold and its bioisosteres, such as the tetrahydropyrazolo[1,5-a]pyrazines, are privileged structures in medicinal chemistry.[1] Their rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with biological targets.[2] Notably, this scaffold is a cornerstone in the design of numerous kinase inhibitors, with several approved drugs and clinical candidates for the treatment of cancer featuring this core structure.[3] The introduction of a methyl group at the 2-position of the tetrahydropyrazolo[1,5-a]pyrazine core can significantly influence its physicochemical properties and biological activity, making 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine a compound of considerable interest.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a molecule is the bedrock of its application in drug development.

Molecular Structure and Weight

The chemical structure of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is characterized by a fused pyrazole and a partially saturated pyrazine ring, with a methyl substituent at the 2-position of the pyrazole ring.

Molecular Formula: C₇H₁₁N₃

Molecular Weight: 137.186 g/mol

Key Physicochemical Data

The following table summarizes the key physicochemical properties of the parent compound, 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine, which provide a reasonable estimation for the 2-methyl derivative.

PropertyValueSource
Molecular Weight123.16 g/mol [2]
XLogP3-AA-0.7[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count0[2]
Exact Mass123.079647300 Da[2]
Monoisotopic Mass123.079647300 Da[2]
Topological Polar Surface Area29.9 Ų[2]
Heavy Atom Count9[2]

Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Proposed Synthetic Pathway

The proposed synthesis involves a cyclocondensation reaction, a common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core, followed by reduction of the pyrimidine ring.[4]

Synthetic Pathway A 5-Amino-3-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-dione A->C Cyclocondensation B Malonyl Dichloride B->C E 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine C->E Chlorination D POCl3 D->E G 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine E->G Reduction F H2, Pd/C F->G

Caption: Proposed synthetic pathway for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar compounds and should be optimized for the specific target molecule.

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-dione

  • To a stirred solution of 5-amino-3-methylpyrazole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile) under an inert atmosphere (N₂ or Ar), add malonyl dichloride (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methylpyrazolo[1,5-a]pyrimidine-5,7-dione.

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • A mixture of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a solid base (e.g., sodium bicarbonate or potassium carbonate) to pH 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Step 3: Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas, balloon or Parr apparatus) at room temperature and atmospheric or elevated pressure.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Structural Elucidation and Characterization

The unambiguous identification and purity assessment of the synthesized 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the protons on the pyrazole and the tetrahydropyrazine rings. The chemical shifts and coupling patterns will be indicative of their chemical environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbons in the heterocyclic rings and the methyl group will be characteristic.

Predicted ¹H and ¹³C NMR Spectral Data: Based on the analysis of related pyrazine and pyrazole derivatives, the following are predicted chemical shifts.[5][6]

¹H NMR (Predicted in CDCl₃) ¹³C NMR (Predicted in CDCl₃)
Proton δ (ppm)
2-CH₃~2.3
H-3~6.0
H-4 (CH₂)~4.1
H-5 (CH₂)~3.2
H-6 (CH₂)~3.9

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern: Electron Impact (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 137. The fragmentation pattern will likely involve the cleavage of the tetrahydropyrazine ring and loss of small neutral molecules.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., EI, ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Therapeutic Potential as Kinase Inhibitors

The pyrazolo[1,5-a]pyrazine scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4]

Mechanism of Action

Pyrazolo[1,5-a]pyrazine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This blockade of signal transduction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Kinase Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Survival Survival Downstream Signaling->Survival Promotes Inhibitor 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Inhibitor->Receptor Tyrosine Kinase Blocks ATP Binding

Caption: Mechanism of action of pyrazolo[1,5-a]pyrazine-based kinase inhibitors.

Target Kinases

Derivatives of the pyrazolo[1,5-a]pyrimidine and related scaffolds have shown inhibitory activity against a range of kinases, including:

  • Tropomyosin receptor kinases (Trks): Trk inhibitors are effective in treating cancers with NTRK gene fusions.[2]

  • Janus kinases (JAKs): JAK inhibitors are used in the treatment of myelofibrosis and other hematological malignancies.

  • Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a mainstay in the treatment of non-small cell lung cancer.[3]

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)[7]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the kinase enzyme. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Stop Reaction and Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Conclusion and Future Directions

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine represents a valuable chemical entity with significant potential in drug discovery, particularly in the realm of oncology. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using modern analytical techniques. The pyrazolo[1,5-a]pyrazine core is a proven scaffold for the development of potent and selective kinase inhibitors.

Future research should focus on the optimization of the synthetic route to allow for the generation of a diverse library of analogues. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the specific kinase targets of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives will pave the way for their potential clinical development as novel anti-cancer agents.

References

  • Ghareb, N., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(9), 2985.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. National Center for Biotechnology Information.
  • Arias-Gómez, A., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29337-29360.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][4][6]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Google Patents.

  • BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Molecules. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • EP0088395A1 - A process for the preparation of pyrazine derivatives.
  • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Schwab, W., et al. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(9), 2985.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. It offers in-depth theoretical analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide presents detailed, field-proven protocols for the acquisition and analysis of high-quality spectroscopic data for this and similar novel compounds.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. These compounds have garnered significant attention for their potential therapeutic applications, including their roles as kinase inhibitors and central nervous system active agents. The rigid, nitrogen-rich structure of this heterocyclic system facilitates strong binding to biological targets, making it a valuable framework in drug design and development. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel derivatives such as 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Molecular Structure and Predicted Spectroscopic Properties

The chemical structure of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is presented below. Its molecular formula is C₇H₁₁N₃, with a molecular weight of approximately 137.18 g/mol .

Figure 1: Chemical structure of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the overall electronic structure of the heterocyclic system.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
CH₃ (Methyl)2.2 - 2.4s-Singlet due to the absence of adjacent protons. The chemical shift is in the typical range for a methyl group attached to an sp² carbon of a heterocyclic ring.
H-3 (Pyrazole ring)5.8 - 6.0s-Singlet, as it has no vicinal proton neighbors. Its downfield shift is attributed to its position on the electron-deficient pyrazole ring.
H-4 (Tetrahydropyrazine ring)3.9 - 4.1t5.0 - 6.0Triplet, due to coupling with the adjacent CH₂ protons at position 5. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
H-5 (Tetrahydropyrazine ring)3.0 - 3.2m-Multiplet, arising from coupling with the protons at positions 4 and 6.
H-6 (Tetrahydropyrazine ring)4.1 - 4.3t5.0 - 6.0Triplet, resulting from coupling with the neighboring CH₂ protons at position 5. The significant downfield shift is due to the deshielding effect of the adjacent bridgehead nitrogen.
H-7 (Tetrahydropyrazine ring)3.3 - 3.5t5.0 - 6.0Triplet, due to coupling with the adjacent CH₂ protons at position 6. The chemical shift is influenced by the adjacent nitrogen atom.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of the neighboring nitrogen atoms.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (Methyl)12 - 15Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system.
C-2 (Pyrazole ring)145 - 150Downfield shift due to the attachment of the methyl group and being part of the electron-deficient pyrazole ring.
C-3 (Pyrazole ring)100 - 105Upfield shift compared to C-2, characteristic of a CH carbon in a five-membered heterocyclic ring.
C-3a (Bridgehead)140 - 145Downfield shift due to being a bridgehead carbon and part of the pyrazole ring.
C-4 (Tetrahydropyrazine ring)45 - 50Chemical shift is characteristic of a methylene carbon adjacent to a nitrogen atom.
C-5 (Tetrahydropyrazine ring)20 - 25Upfield shift as it is further from the direct influence of the nitrogen atoms.
C-6 (Tetrahydropyrazine ring)50 - 55Downfield shift due to the deshielding effect of the adjacent bridgehead nitrogen.
C-7 (Tetrahydropyrazine ring)40 - 45Chemical shift is characteristic of a methylene carbon adjacent to a nitrogen atom.
Predicted Mass Spectrometry (MS) Data

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 137, corresponding to the molecular weight of the compound (C₇H₁₁N₃⁺).

  • Major Fragmentation Pathways: The fragmentation of the pyrazolo[1,5-a]pyrazine core is expected to involve characteristic losses. The saturated tetrahydropyrazine ring is likely to be the initial site of fragmentation. Common fragmentation patterns for similar heterocyclic systems involve the loss of small neutral molecules.

    • Loss of CH₃• (m/z 15): A fragment ion at m/z 122 could be observed due to the loss of the methyl radical.

    • Loss of HCN (m/z 27): Cleavage of the pyrazole ring can lead to the loss of hydrogen cyanide, resulting in a fragment at m/z 110.

    • Retro-Diels-Alder (RDA) type fragmentation: The tetrahydropyrazine ring could undergo RDA-type cleavage, leading to various smaller fragments.

    • Cleavage of the tetrahydropyrazine ring: Fragmentation of the saturated ring can lead to the loss of ethylene (C₂H₄, m/z 28) or other small aliphatic fragments.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the different functional groups and bond vibrations within the molecule.

Wavenumber (cm⁻¹)VibrationRationale
3100 - 3000C-H stretch (aromatic)Corresponds to the C-H stretching of the pyrazole ring.
2950 - 2850C-H stretch (aliphatic)Associated with the C-H stretching vibrations of the methyl and methylene groups in the tetrahydropyrazine ring.
1620 - 1580C=N stretchCharacteristic stretching vibration of the carbon-nitrogen double bond within the pyrazole ring.
1550 - 1450C=C stretchAromatic ring stretching vibrations of the pyrazole ring.
1470 - 1430CH₂ scissoringBending vibration of the methylene groups in the tetrahydropyrazine ring.
1200 - 1000C-N stretchStretching vibrations of the carbon-nitrogen single bonds in the tetrahydropyrazine ring.

Experimental Protocols for Spectroscopic Analysis

The following protocols provide a robust framework for acquiring high-quality spectroscopic data for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine or similar novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add internal standard (e.g., TMS) if required. prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 inst2 Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). prep3->inst2 inst1 Tune and shim the spectrometer for the specific solvent. inst1->inst2 acq1 Acquire ¹H NMR spectrum. inst2->acq1 acq2 Acquire ¹³C NMR spectrum (e.g., using a proton-decoupled sequence). acq1->acq2 acq3 Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 Calibrate chemical shifts to the solvent or internal standard peak. proc1->proc2 proc3 Integrate ¹H signals and analyze multiplicities and coupling constants. proc2->proc3 proc4 Assign ¹H and ¹³C signals with the aid of 2D NMR data. proc3->proc4

Figure 2: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

    • For quantitative analysis, add a known amount of an internal standard, such as tetramethylsilane (TMS).

    • Transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Calibrate the 90° pulse width.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set an appropriate relaxation delay (D1) to ensure full relaxation of the protons (e.g., 5 seconds).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • 2D NMR Acquisition (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of protons.

    • Assign all proton and carbon signals to the corresponding atoms in the molecule using the combination of 1D and 2D NMR data.

Mass Spectrometry (MS)

G cluster_0 Sample Preparation cluster_1 Instrument Setup and Calibration cluster_2 Data Acquisition cluster_3 Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). prep1->acq1 inst1 Select the ionization method (e.g., ESI, EI). inst2 Calibrate the mass analyzer using a known standard. inst1->inst2 inst2->acq1 acq2 Acquire the full scan mass spectrum to determine the molecular ion. acq1->acq2 acq3 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. acq2->acq3 proc1 Determine the accurate mass of the molecular ion and calculate the elemental composition. acq3->proc1 proc2 Analyze the fragmentation pattern in the MS/MS spectrum. proc1->proc2 proc3 Propose fragmentation mechanisms to support the structure. proc2->proc3

Figure 3: Workflow for Mass Spectrometry data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Choose the appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and provides the protonated molecule [M+H]⁺. Electron impact (EI) is a harder ionization technique that provides the molecular ion M⁺• and extensive fragmentation.

    • Calibrate the instrument using a suitable calibration standard to ensure mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion or through an LC system. For EI, the sample is introduced via a direct insertion probe or a GC system.

    • Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

    • Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight of the compound.

    • For high-resolution mass spectrometry (HRMS), determine the accurate mass and use it to calculate the elemental composition, which provides strong evidence for the molecular formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum and propose plausible fragmentation pathways to confirm the structure.

Infrared (IR) Spectroscopy

Step-by-Step Protocol:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • For a solution, use a suitable IR-transparent solvent and a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet/solvent.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.

    • Compare the experimental spectrum with the predicted vibrational frequencies.

Conclusion

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Palmer, M. H., Preston, P. N., & Stevens, M. F. G. (1971). The mass spectra of 1,2,4‐triazines and related compounds. Organic Mass Spectrometry, 5(9), 1085-1092. [Link]

  • Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2000). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 104(17), 3655-3669. [Link]

  • Morales-Castañeda, A. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2335. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in contemporary medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and rich nitrogen content make it an ideal building block for developing potent and selective therapeutic agents. This technical guide provides a comprehensive overview of this important chemical entity, with a particular focus on the 2-methyl derivative. We will delve into its structural attributes, general synthetic strategies, and burgeoning applications in the development of novel kinase inhibitors and antiviral therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Introduction to the Pyrazolo[1,5-a]pyrazine Scaffold

The fusion of pyrazole and pyrazine ring systems gives rise to the pyrazolo[1,5-a]pyrazine core, a class of bicyclic heteroaromatics that has garnered considerable attention for its diverse biological activities. The partially saturated derivative, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, offers a valuable three-dimensional geometry that can be exploited for precise interactions with biological targets. The 2-methyl substituted analog, 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, serves as a key exemplar of this scaffold, offering a synthetically accessible starting point for the elaboration of compound libraries.

The inherent structural features of the tetrahydropyrazolo[1,5-a]pyrazine core, including its hydrogen bond donors and acceptors, and its rigid conformation, make it a compelling scaffold for the design of kinase inhibitors.[1] Furthermore, the nitrogen-rich nature of this heterocycle has been exploited in the development of novel antiviral agents, particularly as core protein allosteric modulators for the hepatitis B virus (HBV).[2]

Molecular Structure and Physicochemical Properties

The foundational structure of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is depicted below. Its systematic IUPAC name is 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

IdentifierValue
SMILES CC1=NN2C(CNCC2)=C1
CAS Number 1209273-29-9
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol

While experimental physicochemical data for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are not extensively reported in the literature, computational predictions for the parent scaffold, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, provide valuable insights into its general properties.[3]

PropertyPredicted Value
XLogP3-AA -0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Topological Polar Surface Area 38.4 Ų

These predicted properties suggest that the core scaffold possesses favorable drug-like characteristics, including good aqueous solubility and a balance of hydrogen bonding capabilities.

G start Starting Materials (e.g., Hydrazine, β-ketoester) pyrazole Pyrazole Formation start->pyrazole Condensation functionalization Functional Group Interconversion pyrazole->functionalization e.g., Reduction, Halogenation cyclization_precursor Cyclization Precursor Synthesis functionalization->cyclization_precursor Coupling Reaction cyclization Intramolecular Cyclization cyclization_precursor->cyclization Base or Acid Catalyzed final_product 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine cyclization->final_product

Caption: Generalized synthetic workflow for the tetrahydropyrazolo[1,5-a]pyrazine core.

Exemplary Experimental Protocol (Hypothetical)

The following is a representative, though hypothetical, protocol for the synthesis of a substituted tetrahydropyrazolo[1,5-a]pyrazine, based on established chemical transformations.

Step 1: Synthesis of a Substituted 3-aminopyrazole A mixture of a suitable β-ketonitrile and hydrazine hydrate in ethanol is refluxed for several hours. After cooling, the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the corresponding 3-aminopyrazole derivative.

Step 2: Synthesis of the Cyclization Precursor The 3-aminopyrazole is reacted with a suitable dielectrophile, such as a protected 2-bromo-N-(2-oxoethyl)acetamide, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution.

Step 3: Intramolecular Cyclization and Reduction The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to effect the reductive amination and concomitant cyclization to form the tetrahydropyrazolo[1,5-a]pyrazine ring system.

Step 4: Deprotection and Final Product Isolation Finally, any protecting groups are removed under appropriate conditions. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Applications in Drug Discovery

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has emerged as a highly promising framework for the design of novel therapeutics, particularly in the fields of oncology and virology.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. [4]The rigid structure of the tetrahydropyrazolo[1,5-a]pyrazine core allows for the precise positioning of substituents to interact with the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

Derivatives of the relatedt[2][4][5]riazolo[4,3-a]pyrazine scaffold have demonstrated significant potential as dual c-Met/VEGFR-2 inhibitors. [4]The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor growth, angiogenesis, and metastasis. Dual inhibition of these pathways represents a promising strategy for cancer therapy.

Table 1: Antiproliferative and Kinase Inhibitory Activities of a Representativet[2][4][5]riazolo[4,3-a]pyrazine Derivative (Compound 17l) [4]

Assay IC₅₀
c-Met Kinase Inhibition 26.00 nM
VEGFR-2 Kinase Inhibition 2.6 µM
A549 (Lung Carcinoma) Cell Proliferation 0.98 ± 0.08 µM
MCF-7 (Breast Carcinoma) Cell Proliferation 1.05 ± 0.17 µM

| HeLa (Cervical Carcinoma) Cell Proliferation | 1.28 ± 0.25 µM |

cluster_growth_factor Growth Factor Signaling cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Growth Factor->RTK Binding & Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Inhibitor Pyrazolo[1,5-a]pyrazine -based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified signaling pathway targeted by pyrazolo[1,5-a]pyrazine-based kinase inhibitors.

Antiviral Agents

The tetrahydropyrazolo[1,5-a]pyrazine scaffold has also shown significant promise in the development of antiviral therapeutics. A notable example is its application in the discovery of Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). [2]CpAMs are a novel class of antiviral agents that disrupt the function of the HBV core protein, which is essential for multiple stages of the viral lifecycle, including capsid assembly and viral DNA replication.

A recent study described the discovery of a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds as potent HBV CpAMs. [2]The lead compound from this series demonstrated effective inhibition of HBV DNA viral load in an in vivo mouse model following oral administration. [2]This highlights the potential of this scaffold to generate orally bioavailable antiviral drugs.

Conclusion and Future Directions

The 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural and electronic properties make it well-suited for targeting a range of biological macromolecules. The demonstrated success of this scaffold in the discovery of potent kinase inhibitors and antiviral agents underscores its significance in modern drug discovery.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Substituents: The systematic exploration of a wider range of substituents at various positions on the pyrazolo[1,5-a]pyrazine ring system will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular targets and mechanisms of action will be crucial for their further development.

  • Structure-Based Drug Design: As more structural information becomes available for the interactions of these compounds with their biological targets, the application of structure-based drug design principles will enable the rational optimization of lead compounds.

  • Expansion to Other Therapeutic Areas: The favorable drug-like properties of the tetrahydropyrazolo[1,5-a]pyrazine scaffold suggest that its utility may extend beyond oncology and virology to other therapeutic areas, such as inflammation and neurodegenerative diseases.

References

  • Zhao, X., et al. (2022). Design, Synthesis, and Biological Evaluation oft[2][4][5]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 848695. [Link]

  • Kou, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. [Link]

  • Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7293. [Link]

  • Lead Sciences. (n.d.). 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. [Link]

  • RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. National Center for Biotechnology Information. [Link]

  • Al-Warhi, T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 675-696. [Link]

  • MySkinRecipes. (n.d.). (R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. [Link]

  • bioRxiv. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. [Link]

  • Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[2][4][5]riazol[4,3-a] pyrazine hydrochloride.

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Methodological & Application

Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: An In-Depth Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in contemporary drug discovery. The rigid, nitrogen-rich structure of the tetrahydropyrazolo[1,5-a]pyrazine (THPP) core is a key pharmacophore in the development of therapeutic agents, notably as allosteric modulators of the Hepatitis B Virus (HBV) core protein (CpAMs)[1]. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for the synthetic strategy.

Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold

The tetrahydropyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry. Its conformational rigidity and the spatial arrangement of its nitrogen atoms allow for specific and potent interactions with biological targets. Beyond its application in developing anti-HBV agents, this scaffold is also explored in the design of kinase inhibitors and other therapeutics targeting a range of diseases[2]. The 2-methyl substituted analog, in particular, offers a specific substitution pattern that can be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: A Retrosynthetic Analysis

A logical and efficient synthetic approach to 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves the construction of the pyrazine ring onto a pre-existing methylated pyrazole core. This strategy ensures the correct placement of the methyl group at the C2 position of the final product.

G Target 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Intermediate1 N-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-amine Target->Intermediate1 Intramolecular Cyclization StartingMaterial1 3-Methyl-1H-pyrazol-5-amine Intermediate1->StartingMaterial1 StartingMaterial2 2-Bromoethanol Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

The key disconnection breaks the pyrazine ring, leading back to a substituted aminopyrazole intermediate. This intermediate can be readily synthesized from commercially available starting materials: 3-methyl-1H-pyrazol-5-amine and a suitable two-carbon electrophile, such as 2-bromoethanol.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Part 1: Synthesis of the Intermediate - N-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-amine

Rationale: This initial step involves the N-alkylation of 3-methyl-1H-pyrazol-5-amine with 2-bromoethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. A high-boiling point solvent is often preferred to drive the reaction to completion.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Slowly add 2-bromoethanol (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-amine as a viscous oil or low melting solid.

Part 2: Intramolecular Cyclization to form 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Rationale: The second step involves an intramolecular cyclization of the hydroxyethyl-aminopyrazole intermediate. This is typically achieved by converting the terminal hydroxyl group into a better leaving group, followed by nucleophilic attack by the pyrazole nitrogen. A common method is to use a sulfonyl chloride to form a mesylate or tosylate in situ, which is then displaced by the endocyclic nitrogen.

Materials:

  • N-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-amine

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (2.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes or by preparative HPLC to yield 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Characterization and Data

The identity and purity of the synthesized 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
CAS Number 1209273-29-9[3]
Appearance Off-white to pale yellow solid or oil
Storage Store at 2-8°C under an inert atmosphere.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.0-6.2 (s, 1H, pyrazole-H), 4.0-4.2 (t, 2H, -NCH₂-), 3.8-4.0 (t, 2H, -NCH₂-), 3.0-3.2 (t, 2H, -CH₂N-), 2.2-2.4 (s, 3H, -CH₃). (Note: Predicted chemical shifts based on related structures. Actual values may vary.)

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~150-152 (pyrazole-C), ~140-142 (pyrazole-C), ~95-97 (pyrazole-CH), ~45-47 (-NCH₂-), ~43-45 (-NCH₂-), ~20-22 (-CH₂N-), ~10-12 (-CH₃). (Note: Predicted chemical shifts based on related structures. Actual values may vary.)

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₂N₃⁺: 138.1026; found ~138.1.

Workflow Visualization

The overall synthetic workflow can be visualized as a two-step process.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 3-Methyl-1H-pyrazol-5-amine C N-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-amine A->C B 2-Bromoethanol B->C D N-(2-Hydroxyethyl)-3-methyl-1H-pyrazol-5-amine F 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine D->F E MsCl or TsCl, Base E->F

Caption: Synthetic workflow for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Troubleshooting and Expert Insights

  • Low Yield in N-Alkylation: Incomplete reaction may be due to insufficient base or reaction time. Ensure anhydrous conditions as water can hydrolyze the bromoethanol. The use of a phase-transfer catalyst in some cases can improve yields.

  • Side Reactions in Cyclization: The formation of intermolecular dimers can be a competing side reaction. Running the cyclization step at high dilution can favor the desired intramolecular reaction. The choice of base is also critical; a non-nucleophilic base like DIPEA is often preferred to avoid competing reactions.

  • Purification Challenges: The final product is a relatively polar amine. For column chromatography, it may be necessary to add a small amount of triethylamine to the eluent to prevent streaking on the silica gel. Alternatively, purification via conversion to the hydrochloride salt and subsequent recrystallization can be an effective method.

Conclusion

This guide provides a robust and well-rationalized protocol for the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. By understanding the chemical principles behind each step, researchers can confidently execute this synthesis and adapt it for the preparation of related analogs. The self-validating nature of the protocol, with clear characterization checkpoints, ensures the integrity of the final product, a crucial aspect in the rigorous environment of drug discovery and development.

References

  • MySkinRecipes. (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve your yield of this valuable pharmaceutical intermediate.

Introduction

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a key chiral intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and compounds active in the central nervous system.[1] Its rigid, nitrogen-rich heterocyclic structure is crucial for strong binding to biological targets.[1] The synthesis of this compound, while achievable, can present several challenges that may lead to suboptimal yields. This guide will walk you through potential issues and provide actionable solutions.

A common synthetic route involves a multi-step process starting from 1H-pyrazole-5-carbaldehyde and a chiral amine, followed by cyclization and deprotection steps.[2] This guide will focus on troubleshooting this particular pathway.

Troubleshooting Guide

This section is organized by the key stages of the synthesis. Each stage includes potential problems you might encounter and detailed steps to resolve them.

Stage 1: Reductive Amination of 1H-Pyrazole-5-carbaldehyde

Q1: I am observing a low yield in the initial reductive amination step. What are the likely causes and how can I improve it?

A1: Low yields in this step can often be attributed to incomplete imine formation, over-reduction of the aldehyde, or side reactions. Here’s a breakdown of potential issues and solutions:

  • Incomplete Imine Formation: The initial condensation of 1H-pyrazole-5-carbaldehyde with the amine (e.g., (2S)-2-aminopropan-1-ol) to form the imine is a critical equilibrium-driven reaction.

    • Solution: Ensure your reagents are anhydrous. Water can hydrolyze the imine back to the starting materials. Consider using a dehydrating agent like magnesium sulfate or molecular sieves in the reaction mixture.

  • Over-reduction of the Aldehyde: The reducing agent, typically sodium borohydride (NaBH₄), can reduce the starting aldehyde to the corresponding alcohol if added before imine formation is complete.

    • Solution: Add the sodium borohydride portion-wise at a reduced temperature (e.g., 0 °C) after allowing sufficient time for the aldehyde and amine to form the imine.[2] This temperature control is crucial to moderate the reactivity of the reducing agent.

  • Sub-optimal pH: The pH of the reaction medium can influence both imine formation and the stability of the starting materials.

    • Solution: While not always necessary, you can buffer the reaction mixture to a weakly acidic pH (around 5-6) to catalyze imine formation without promoting side reactions.

Q2: I am seeing multiple spots on my TLC plate after the reductive amination. What are these byproducts?

A2: The primary byproducts are likely the unreacted aldehyde, the over-reduced pyrazole-methanol, and potentially some dialkylated amine.

  • Troubleshooting:

    • Confirm the identity of the spots by running co-spots with your starting materials.

    • Optimize the reaction time for imine formation before adding the reducing agent. You can monitor this by TLC or ¹H NMR.

    • Ensure the stoichiometry of your reagents is correct. An excess of the amine can lead to dialkylation, while an excess of the reducing agent can promote over-reduction.

Stage 2: Mesylation and Intramolecular Cyclization

Q3: The mesylation of the secondary alcohol seems to be incomplete, leading to low yields of the cyclized product. How can I drive this reaction to completion?

A3: Incomplete mesylation is a common issue. The hydroxyl group needs to be converted to a good leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution (cyclization).

  • Key Considerations:

    • Reagent Quality: Use fresh methanesulfonyl chloride (MsCl) and a dry, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Temperature Control: Add the MsCl dropwise at 0 °C to control the exothermic reaction and minimize side reactions.[2]

    • Stoichiometry: Use a slight excess of both MsCl and the amine base to ensure complete conversion of the alcohol.

    • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential.

Q4: My cyclization to form the tetrahydropyrazolo[1,5-a]pyrazine ring is slow and gives a low yield. What can I do to improve this step?

A4: The intramolecular cyclization is a critical ring-forming step. Its efficiency depends on several factors:

  • Leaving Group: Ensure the preceding mesylation step was successful. A poor leaving group will hinder the reaction.

  • Base: A strong, non-nucleophilic base is often required to deprotonate the pyrazole nitrogen, making it a more potent nucleophile for the intramolecular attack. While the patent suggests using an excess of Et₃N from the previous step, a stronger base like sodium hydride (NaH) or potassium carbonate could be explored if yields are low.

  • Solvent and Temperature: A polar aprotic solvent like DMF or DMSO can accelerate the reaction. Heating the reaction mixture may also be necessary to promote cyclization.

  • Catalysis: For related pyrazolo[1,5-a]pyrazine syntheses, catalytic amounts of Ag(I) or Au(III) salts have been shown to improve cyclization yields.[3] This could be an avenue for optimization if standard methods are insufficient.

Stage 3: Deprotection of the Boc Group

Q5: I am having trouble removing the Boc protecting group without affecting the rest of the molecule. What are the best conditions?

A5: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. The challenge is to achieve complete deprotection without causing degradation of the desired product.

  • Recommended Conditions:

    • Trifluoroacetic Acid (TFA): A common method is to treat the Boc-protected compound with a solution of TFA in a solvent like DCM. The reaction is usually fast and clean at room temperature.

    • HCl in Dioxane/Methanol: Another effective method is using a solution of hydrogen chloride in an organic solvent. This often provides the product as the hydrochloride salt, which can aid in purification and handling.[4]

  • Troubleshooting:

    • Incomplete Deprotection: If the reaction is incomplete, you can increase the reaction time or the concentration of the acid. Monitor the reaction by TLC until the starting material is fully consumed.

    • Product Degradation: If you observe product degradation, try milder acidic conditions. This could include using a weaker acid or performing the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this synthesis? A: The overall yield can vary significantly depending on the scale and optimization of each step. Published yields for similar multi-step syntheses of pyrazolo[1,5-a]pyrazine derivatives often range from 30% to 60%.[5]

Q: Are there alternative synthetic strategies I can consider? A: Yes, multi-component reactions (MCRs) have been explored for the synthesis of related pyrazolo-fused heterocycles.[6][7] MCRs can offer higher efficiency and atom economy by combining multiple steps into a single pot reaction. Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for the formation of pyrazolo[1,5-a]pyrimidines, a related class of compounds.[8]

Q: How can I best purify the final product? A: The final product, being a basic compound, is often purified by column chromatography on silica gel using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent tailing. Alternatively, if the product is isolated as a hydrochloride salt, recrystallization can be an effective purification method.

Summary of Key Parameters for Yield Optimization

ParameterReductive AminationMesylation & CyclizationBoc Deprotection
Temperature 0 °C for NaBH₄ addition0 °C for MsCl addition, then potentially heat for cyclization0 °C to room temperature
Solvent Methanol, EthanolDichloromethane, THF, DMFDichloromethane, Dioxane, Methanol
Reagents Anhydrous amine, NaBH₄Fresh MsCl, dry Et₃N/DIPEATFA, HCl in organic solvent
Key Considerations Anhydrous conditions, controlled addition of reducing agentEnsure complete mesylation, consider stronger base or catalyst for cyclizationMonitor for complete reaction and potential product degradation

Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Protection & Mesylation cluster_2 Stage 3: Cyclization & Deprotection cluster_3 Potential Side Products A 1H-Pyrazole-5- carbaldehyde C Imine Intermediate A->C + S1 Over-reduced Pyrazole-methanol A->S1 Over-reduction B (2S)-2-Aminopropan-1-ol B->C + E Reductive Amination Product (N-substituted pyrazole) C->E D NaBH4 D->E + G Boc-Protected Intermediate E->G F Boc2O F->G + I Mesylated Intermediate G->I H MsCl, Et3N H->I + K Boc-Protected Tetrahydropyrazolo- [1,5-a]pyrazine I->K Base S2 Uncyclized Mesylate I->S2 Incomplete Cyclization J Intramolecular Cyclization M 2-Methyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrazine K->M L Acid (TFA or HCl) L->M +

Caption: Synthetic pathway for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol based on the general steps outlined in the literature.[2] Researchers should optimize the conditions for their specific setup.

Step 1: Reductive Amination and Boc Protection

  • To a solution of 1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol, add (2S)-2-aminopropan-1-ol (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir for an additional hour at 0 °C.

  • Add water, followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Mesylation and Cyclization

  • To a solution of the Boc-protected amino alcohol (1.0 eq) and triethylamine (Et₃N) (3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl) (1.5 eq) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude mesylated intermediate is often taken to the next step without further purification. For cyclization, it can be heated in a suitable solvent, or a stronger base can be added.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Extract the product, dry the organic layer, and concentrate to obtain the final product.

References

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. MySkinRecipes. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][9]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2021). Molecules. [Link]

  • Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. (2014). Tetrahedron Letters. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate. [Link]

  • 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4h-triazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases. (2018).
  • Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][4][9][10]triazines. (2014). Journal of Heterocyclic Chemistry. [Link]

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. (2021).
  • Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (2023). Bulletin of the Chemical Society of Ethiopia. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. [Link]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Instead of a rigid protocol, you will find a series of troubleshooting guides and frequently asked questions (FAQs) that address the common side reactions and challenges encountered in the lab. Our focus is on understanding the causality behind these issues and providing actionable, field-proven solutions.

FAQ 1: Regioisomer Formation in Condensation Reactions
Question: I am reacting a 5-amino-1H-pyrazole with an unsymmetrical β-dicarbonyl compound and obtaining a mixture of two isomeric pyrazolo[1,5-a]pyrimidines. How can I control the regioselectivity of this reaction?

Answer:

This is the most frequently encountered challenge in pyrazolo[1,5-a]pyrimidine synthesis. The formation of regioisomers arises from the two nucleophilic centers of the 5-aminopyrazole: the exocyclic amino group (at C5) and the endocyclic nitrogen atom (N1). Both can initiate condensation with one of the carbonyl groups of your biselectrophile, leading to two different products.

Underlying Mechanism:

The reaction proceeds via a cyclocondensation mechanism.[1][2] The initial step is the nucleophilic attack of one of the pyrazole's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.[1][3] The regiochemical outcome is dictated by which pyrazole nitrogen attacks which carbonyl group first.

  • Pathway A (Desired): The exocyclic NH2 group attacks the more electrophilic carbonyl, followed by cyclization involving the N1 atom.

  • Pathway B (Side Product): The N1 atom attacks a carbonyl, followed by cyclization involving the exocyclic NH2 group.

The relative reactivity of the two carbonyl groups in the unsymmetrical β-dicarbonyl compound and the reaction conditions (particularly pH) are the critical factors that determine the final ratio of isomers.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Aminopyrazole 5-Amino-1H-pyrazole IntermediateA Intermediate A (via exocyclic NH2 attack) Aminopyrazole->IntermediateA Pathway A IntermediateB Intermediate B (via endocyclic N1 attack) Aminopyrazole->IntermediateB Pathway B Dicarbonyl Unsymmetrical β-Dicarbonyl (R1 ≠ R2) Dicarbonyl->IntermediateA Dicarbonyl->IntermediateB ProductA Regioisomer 1 (e.g., 7-R1, 5-R2) IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer 2 (e.g., 5-R1, 7-R2) IntermediateB->ProductB Cyclization & Dehydration G Start Isolate Dihydro- Pyrazolo[1,5-a]pyrimidine Oxidation Perform Oxidation Step Start->Oxidation DDQ Option A: Use DDQ in Dioxane/Toluene Oxidation->DDQ Chemical Oxidant Air Option B: Air Oxidation (Base/Heat) Oxidation->Air Alternative Purify Purify Final Product (Column Chromatography) DDQ->Purify Air->Purify End Aromatic Pyrazolo[1,5-a]pyrimidine Purify->End

Caption: Workflow for aromatization of dihydro intermediates.

Detailed Protocols:

  • Chemical Oxidation (Recommended):

    • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective. [2] * Protocol: Dissolve the dihydro- intermediate in a dry, inert solvent like dioxane or toluene. Add 1.1 equivalents of DDQ. Stir at room temperature or heat gently (e.g., to 80 °C) while monitoring by TLC. The reaction is often complete within a few hours.

    • Workup: Upon completion, cool the reaction, filter off the hydroquinone byproduct, and concentrate the filtrate. Purify the residue by column chromatography.

  • Air Oxidation:

    • Conditions: For some substrates, simply refluxing in a high-boiling solvent like DMF or DMSO in the presence of air can effect oxidation. The addition of a base (e.g., K₂CO₃) can sometimes facilitate this process.

    • Caveat: This method is less reliable and more substrate-dependent than using a chemical oxidant.

FAQ 3: Unexpected Rearrangements and Side Products
Question: I've isolated an unexpected product that is not a simple regioisomer. What other side reactions can occur?

Answer:

While less common than regioselectivity issues, other side reactions can occur depending on the specific reactants and conditions.

  • 1,3-Hydride Shift: In certain cases, an initially formed non-aromatic intermediate can undergo a rearrangement to form a more stable aromatic system. For example, a 1,3-hydrogen transfer can be a thermodynamic driving force leading to an unexpected but stable pyrazolo[1,5-a]pyrimidine isomer. [4]This is often favored by prolonged heating.

  • Dimerization: Highly reactive aminopyrazoles or intermediates can sometimes dimerize, especially under harsh conditions or if the desired reaction is slow. [2]This can be mitigated by using milder conditions and ensuring efficient stirring.

  • Hydrolysis: If using β-keto esters, hydrolysis of the ester group can occur, especially under strong basic or acidic conditions with water present. [5]This leads to a carboxylic acid byproduct which can complicate purification. Using anhydrous solvents is recommended.

General Troubleshooting Strategies
ParameterRecommendationRationale
Solvent Screen a range of solvents (e.g., EtOH, AcOH, DMF, Toluene). Ensure solvents are anhydrous where necessary.Solvent polarity can influence the stability of charged intermediates and transition states, affecting both reaction rate and selectivity.
Temperature Run reactions at the lowest temperature that allows for a reasonable reaction rate.Minimizes thermal decomposition and the formation of thermodynamically favored but undesired side products.
Purification Use high-resolution techniques like preparative HPLC for difficult-to-separate isomers. Derivatization can sometimes help in separating isomers by changing their physical properties.Isomers often have very similar polarities, making separation by standard column chromatography challenging.
Reactant Purity Ensure the purity of starting materials, especially the 5-aminopyrazole and the β-dicarbonyl compound.Impurities can act as catalysts for side reactions or be incorporated into byproducts, complicating the reaction mixture and reducing yield.
References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of Tetrahydropyrazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyrazolopyrazine compounds. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of studying the degradation pathways of this important class of molecules. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-tested insights to support your experimental success.

Introduction to the Stability of Tetrahydropyrazolopyrazine Compounds

Tetrahydropyrazolopyrazine derivatives are a significant scaffold in medicinal chemistry. Understanding their stability and degradation pathways is critical for drug development, ensuring safety, efficacy, and appropriate storage conditions. Degradation can occur through various mechanisms, including hydrolysis, oxidation, photolysis, and thermal stress. Identifying the resulting degradants is a key regulatory requirement and essential for understanding the compound's overall profile.

This guide is structured to anticipate the challenges you may encounter in your stability studies. It provides not just procedural steps but also the underlying rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the investigation of tetrahydropyrazolopyrazine degradation.

FAQ 1: What are the most likely degradation pathways for a novel tetrahydropyrazolopyrazine compound?

Based on the chemical structure, the most probable degradation pathways involve oxidation and hydrolysis. The tertiary amine and secondary amines within the saturated pyrazine ring are susceptible to oxidation, potentially forming N-oxides. The pyrazole ring, depending on its substituents, could also be a site for oxidative cleavage. Hydrolytic degradation is also a possibility, particularly if the scaffold contains labile functional groups like esters or amides. While direct photolytic degradation of the core structure may be less common, formulation components or impurities could act as photosensitizers.

FAQ 2: I am observing unexpected peaks in my HPLC analysis of a stressed sample. How do I determine if they are degradants?

The first step is to compare the chromatogram of the stressed sample to that of an unstressed control sample. New peaks that appear or existing impurity peaks that grow significantly in the stressed sample are likely degradation products. To confirm, you should employ a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. Degradation products will often have masses corresponding to predictable chemical modifications (e.g., +16 for oxidation, +18 for hydrolysis).[1][2] Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to fragment the ions and analyze the resulting patterns.

FAQ 3: My primary compound peak is tailing after performing a forced degradation study. What could be the cause?

Peak tailing can be caused by several factors in the context of degradation studies. One common reason is the co-elution of a degradant with the parent peak. Another possibility is the interaction of the parent compound or degradants with the stationary phase of the HPLC column, which can be exacerbated by changes in the sample matrix after degradation (e.g., pH shifts). Troubleshooting steps include adjusting the mobile phase pH, gradient profile, or trying a different column chemistry.[1]

FAQ 4: How do I design an effective forced degradation study for a tetrahydropyrazolopyrazine compound?

A comprehensive forced degradation study should expose the compound to a range of stress conditions to ensure all likely degradation pathways are explored.[3][4][5] This typically includes:

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at various concentrations and temperatures.

  • Oxidation: Exposure to hydrogen peroxide (H2O2) or other oxidizing agents.[6][7]

  • Thermal Stress: Heating the solid compound and a solution at elevated temperatures.[8][9][10][11]

  • Photostability: Exposing the solid and solution to UV and visible light.[2][12]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Part 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental hurdles.

Guide 1: Poor Resolution Between Parent Compound and Degradation Products

Problem: Your HPLC method does not adequately separate the main compound from its degradation products, making accurate quantification impossible.

Causality: The chemical properties of the degradants are often very similar to the parent compound, differing by only a small functional group. This makes chromatographic separation challenging.

Step-by-Step Protocol:

  • Initial Assessment: Confirm the issue by injecting a mixed sample of stressed and unstressed solutions. Look for peak broadening or shoulders on the main peak.

  • Method Optimization - Mobile Phase:

    • pH Adjustment: Small changes in the mobile phase pH can significantly alter the ionization state of the parent compound and its degradants, leading to changes in retention time. Methodically adjust the pH of the aqueous portion of your mobile phase.

    • Organic Modifier: If using acetonitrile, try methanol or vice-versa. The different selectivities of these solvents can improve resolution.

  • Method Optimization - Gradient:

    • Shallow Gradient: Decrease the rate of change of the organic solvent concentration over the elution window of interest. This will increase the run time but can significantly improve the separation of closely eluting peaks.

  • Column Selection:

    • If optimization of the mobile phase and gradient is insufficient, consider a column with a different stationary phase (e.g., C18 to a Phenyl-Hexyl or a polar-embedded phase).

  • Data Analysis: Utilize a photodiode array (PDA) detector to check for peak purity. If co-elution is still suspected, LC-MS is necessary for confirmation.[14]

Guide 2: Identifying the Structure of Unknown Degradants

Problem: You have successfully separated degradation products, but their chemical structures are unknown.

Causality: Forced degradation can lead to a variety of chemical transformations, resulting in novel and sometimes unexpected molecular structures.

Workflow for Structural Elucidation:

A Isolate Degradant Peak via Preparative HPLC B High-Resolution Mass Spectrometry (HRMS) A->B Analyze isolated fraction C Determine Elemental Formula B->C Accurate mass measurement D Tandem Mass Spectrometry (MS/MS) C->D Select precursor ion E Propose Fragmentation Pathway D->E Analyze fragment ions F Nuclear Magnetic Resonance (NMR) Spectroscopy E->F For definitive structure G Confirm Structure F->G Correlate spectral data

Caption: Workflow for the structural elucidation of unknown degradation products.

Step-by-Step Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap). This will provide a highly accurate mass measurement of the degradant, allowing you to determine its elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of the degradant in the mass spectrometer and fragment it. The resulting fragment ions provide clues about the molecule's structure. By comparing the fragmentation pattern of the degradant to that of the parent compound, you can often pinpoint the site of modification.

  • Propose a Degradation Pathway: Based on the elemental formula and MS/MS data, propose a chemically plausible degradation pathway (e.g., N-oxidation, ring opening).

  • NMR Spectroscopy (if necessary): For definitive structural confirmation, especially for isomeric degradants, it may be necessary to isolate a sufficient quantity of the impurity for NMR analysis.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Standard Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

Materials:

  • Tetrahydropyrazolopyrazine compound

  • HPLC grade water, acetonitrile, and methanol

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide

  • Calibrated HPLC-UV/PDA and LC-MS systems

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize samples before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 2, 4, 8, and 24 hours. Neutralize samples before injection.

  • Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/PDA method. Confirm the identity of degradants using LC-MS.

Data Summary Table
Stress ConditionDuration% Degradation of ParentNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl, 60°C24 hours15.23[m/z of major degradant]
0.1 N NaOH, RT24 hours8.92[m/z of major degradant]
3% H2O2, RT24 hours19.54[m/z of major degradant+16]
Thermal (Solid), 80°C48 hours2.11[m/z of major degradant]
Photolytic1.2 M lux hr5.62[m/z of major degradant]
Proposed Degradation Pathways Visualization

The following diagram illustrates a plausible oxidative degradation pathway for a generic tetrahydropyrazolopyrazine core structure.

Parent Tetrahydropyrazolopyrazine Core N_Oxide N-Oxide Degradant +16 Da Parent->N_Oxide Oxidation (H2O2) Hydroxylated Hydroxylated Degradant +16 Da Parent->Hydroxylated Oxidation (H2O2) Ring_Opened Ring-Opened Product N_Oxide->Ring_Opened Further Oxidation/Hydrolysis

Caption: Proposed oxidative degradation pathways for a tetrahydropyrazolopyrazine scaffold.

References

  • Title: Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts Source: MDPI URL: [Link]

  • Title: Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxidation Source: Scientific Reports URL: [Link]

  • Title: Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation Source: PubMed URL: [Link]

  • Title: Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry Source: PubMed URL: [Link]

  • Title: Synthesis, structure and thermal decomposition of tetra(2-pyridyl)pyrazine·I2 charge-transfer complexes Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Chemical Transformation of Pyrazine Derivatives Source: Moroccan Journal of Chemistry URL: [Link]

  • Title: Assessment of the breakdown products of solar/UV induced photolytic degradation of food dye tartrazine Source: PubMed URL: [Link]

  • Title: Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies Source: PubMed URL: [Link]

  • Title: Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis Source: ResearchGate URL: [Link]

  • Title: Thermal Decomposition of RP-2 with Stabilizing Additives Source: NIST URL: [Link]

  • Title: Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions Source: ResearchGate URL: [Link]

  • Title: Chemical Transformation of Pyrazine Derivatives Source: Moroccan Journal of Chemistry URL: [Link]

  • Title: Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study Source: PubMed URL: [Link]

  • Title: Thermal decomposition of triazolo- and tetrazoloterazines Source: ResearchGate URL: [Link]

  • Title: Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles Source: NIH URL: [Link]

  • Title: Photolytic Destruction of Endocrine Disruptor Atrazine in Aqueous Solution Under UV Irradiation: Products and Pathways Source: PubMed URL: [Link]

  • Title: Heat/PMS Degradation of Atrazine: Theory and Kinetic Studies Source: MDPI URL: [Link]

  • Title: Enhanced degradation of atrazine through UV/bisulfite: Mechanism, reaction pathways and toxicological analysis Source: PubMed URL: [Link]

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Validation & Comparative

A Comparative Guide to Pyrazolo[1,5-a]pyrazine Derivatives: Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, the pyrazolo[1,5-a]pyrazine core has emerged as a promising framework for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrazine derivatives, offering a comparative perspective with the closely related and more extensively studied pyrazolo[1,5-a]pyrimidine scaffold. By synthesizing key findings from published research and providing detailed experimental context, this document aims to empower researchers in the rational design of next-generation therapeutics.

The Pyrazolo[1,5-a]azine Scaffold: A Versatile Kinase Hinge-Binder

The pyrazolo[1,5-a]azine framework, encompassing both pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine isomers, represents a significant class of ATP-competitive kinase inhibitors.[1] The fused bicyclic system provides a rigid and planar scaffold that can effectively mimic the purine core of ATP, enabling it to dock into the highly conserved ATP-binding pocket of protein kinases.[1] This interaction is primarily mediated by the formation of hydrogen bonds between the nitrogen atoms of the pyrazole ring and the "hinge" region of the kinase, a critical determinant of binding affinity.[2] The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] While a substantial body of research has focused on the pyrazolo[1,5-a]pyrimidine core, the pyrazolo[1,5-a]pyrazine isostere is gaining increasing attention as a scaffold for potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR): Decoding the Impact of Substitutions

The biological activity of pyrazolo[1,5-a]pyrazine and its pyrimidine analogues is profoundly influenced by the nature and position of various substituents. Understanding these relationships is paramount for the rational design of new chemical entities with desired therapeutic profiles.

The Pyrazolo[1,5-a]pyrimidine Model: A Well-Established Paradigm

Extensive research on pyrazolo[1,5-a]pyrimidine derivatives has provided a robust framework for understanding their SAR, particularly as inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Pim-1 kinase.[2][3][4]

Key SAR insights for pyrazolo[1,5-a]pyrimidine derivatives include:

  • Position 2: Substitutions at this position are crucial for potency and selectivity. For instance, in dual CDK2/TRKA inhibitors, anilino substituents at the 2-position have been shown to be important for activity.[3]

  • Position 3: The introduction of groups capable of forming additional interactions, such as cyano or carboxamide moieties, can significantly enhance inhibitory activity.[2][3]

  • Position 5: Modifications at this position can influence selectivity and pharmacokinetic properties. For example, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position was found to increase Trk inhibition.[5]

  • Position 7: This position is often a key point for introducing diversity and modulating the overall properties of the molecule.

The following diagram illustrates the key positions for substitution on the pyrazolo[1,5-a]pyrimidine core and their general influence on activity.

Caption: Key substitution points on the pyrazolo[1,5-a]pyrimidine scaffold.

The Pyrazolo[1,5-a]pyrazine Scaffold: Emerging Insights as JAK Inhibitors

While less explored, the pyrazolo[1,5-a]pyrazine scaffold has demonstrated significant promise, particularly as inhibitors of the Janus kinase (JAK) family.[6] A patent application has disclosed a series of pyrazolo[1,5-a]pyrazine derivatives with potent inhibitory activity against JAK family kinases.[6]

The core structure and key substitution points for these JAK inhibitors are highlighted below:

Caption: The core chemical structure of pyrazolo[1,5-a]pyrazine.

From the limited available data, preliminary SAR observations for pyrazolo[1,5-a]pyrazine-based JAK inhibitors can be drawn:

  • Position 4: This position appears to be a critical attachment point for larger, often cyclic, amine moieties which likely extend into a specificity pocket of the kinase.[6]

  • Position 6: Substitution with small aromatic or heteroaromatic rings, such as a methyl-substituted pyrazole, seems to be favorable for activity.[6]

Further research is necessary to fully elucidate the detailed SAR of this scaffold against a broader range of targets.

Comparative Performance: A Look at the Experimental Data

To provide a quantitative comparison, the following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives against their respective kinase targets. It is important to note that the data for the pyrimidine scaffold is more extensive and covers a wider range of kinases.

ScaffoldDerivative ExampleTarget Kinase(s)IC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidine Compound 6tCDK290[3]
Compound 6sTRKA450[3]
Compound 17FLT3-ITD0.4[7]
Compound 19FLT3-ITD (D835Y mutant)0.3[7]
Pyrazolo[1,5-a]pyrazine Example 1JAK123.7[6]

This table is a representative summary and not an exhaustive list. Direct comparison of IC50 values across different studies and assay conditions should be made with caution.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of SAR data is intrinsically linked to the robustness of the experimental assays used for their determination. Below are detailed, step-by-step methodologies for two key assays commonly employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for determining the in vitro potency of a compound against a purified kinase enzyme. The specific substrate, enzyme concentration, and incubation times should be optimized for each kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compounds B Add Test Compound to Plate A->B C Add Kinase Enzyme B->C D Incubate (Pre-incubation) C->D E Initiate Reaction: Add ATP/Substrate Mix D->E F Incubate (Kinase Reaction) E->F G Stop Reaction F->G H Detect Signal (e.g., Luminescence, Fluorescence) G->H I Data Analysis: Calculate IC50 H->I

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in the appropriate assay buffer.

    • Prepare solutions of the kinase enzyme, substrate (e.g., a peptide or protein), and ATP in the assay buffer.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a microtiter plate.

  • Enzyme Addition and Pre-incubation:

    • Add the kinase enzyme solution (e.g., 5 µL) to each well.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 5 µL).

  • Kinase Reaction Incubation:

    • Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for substrate phosphorylation.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.

  • Signal Detection:

    • The amount of phosphorylated substrate or the amount of ATP consumed is quantified using a suitable detection method. Common methods include:

      • Luminescence-based ATP detection (e.g., Kinase-Glo®): Measures the amount of remaining ATP. A higher signal indicates greater inhibition.

      • Fluorescence or FRET-based detection: Uses a labeled antibody that specifically recognizes the phosphorylated substrate.

      • ADP detection (e.g., ADP-Glo™): Measures the amount of ADP produced.

  • Data Analysis:

    • The raw data (e.g., luminescence, fluorescence intensity) is normalized to the controls.

    • The percentage of inhibition for each compound concentration is calculated.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation. This assay is crucial for evaluating the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently mix the contents of the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold and its pyrimidine isostere represent a highly promising class of compounds for the development of targeted therapies, particularly in oncology. The extensive research on pyrazolo[1,5-a]pyrimidines has provided a solid foundation of SAR knowledge that can guide the exploration of the less-studied pyrazolo[1,5-a]pyrazine core. The emergence of pyrazolo[1,5-a]pyrazine derivatives as potent JAK inhibitors underscores the potential of this scaffold to yield novel and selective kinase inhibitors.

Future research in this area should focus on:

  • Systematic SAR studies of the pyrazolo[1,5-a]pyrazine scaffold against a diverse panel of kinases to identify new therapeutic opportunities.

  • Comparative studies that directly evaluate the pharmacological and pharmacokinetic properties of matched pairs of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives to understand the specific contributions of the pyrazine nitrogen.

  • Optimization of lead compounds to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of clinical candidates.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of innovative medicines based on the versatile pyrazolo[1,5-a]pyrazine framework.

References

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  • El-Gamal, M. I. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Singh, A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Hassan, A. E. A. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Terungwa, S. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(35), 24651–24673. [Link]

  • ResearchGate. (n.d.). IC 50 values and selectivity index of pyrazolines 1-5. Retrieved from [Link]

  • Wang, Y. et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113585. [Link]

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  • ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1136–1140. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases.[1] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving selectivity, making a thorough understanding of a compound's cross-reactivity profile paramount.

This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of pyrazolo[1,5-a]pyrazine compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to aid in your drug discovery endeavors.

The Imperative of Selectivity Profiling in Kinase Inhibitor Drug Discovery

Protein kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Pyrazolo[1,5-a]pyrimidine-based compounds have shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and rearranged during transfection (RET) kinases.[1][2] While potent on-target activity is desirable, off-target inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a crucial step in designing safer and more effective medicines.

A well-defined selectivity profile allows researchers to:

  • De-risk clinical development: By identifying potential off-target liabilities early, resources can be directed towards the most promising candidates.

  • Understand the mechanism of action: Distinguishing on-target from off-target effects is essential for elucidating the true biological impact of a compound.

  • Guide structure-activity relationship (SAR) studies: Selectivity data provides critical feedback for medicinal chemists to optimize compound design and minimize off-target interactions.[3]

Comparative Analysis of Cross-Reactivity Profiling Platforms

Several robust methodologies are available to profile the selectivity of small molecule inhibitors. Here, we compare three widely adopted and complementary approaches: large-scale in vitro kinase screening (KINOMEscan®), cellular target engagement (Cellular Thermal Shift Assay - CETSA), and unbiased target identification (Affinity Chromatography coupled with Mass Spectrometry).

In Vitro Kinome Profiling: The Broad View (KINOMEscan®)

For a comprehensive initial assessment of a compound's selectivity across the human kinome, large-scale binding assays are the industry standard. The KINOMEscan® platform, for instance, utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.[4][5]

Causality of Experimental Choice: This ATP-independent method provides a direct measure of binding affinity (dissociation constant, Kd), which is a more fundamental measure of interaction than IC50 values obtained from enzymatic assays that can be influenced by ATP concentration.[4] By screening against a vast array of kinases, this approach offers a panoramic view of a compound's selectivity landscape, flagging potential off-target interactions that might be missed by more targeted approaches.

Data Presentation: Comparative Selectivity of Pyrazolo[1,5-a]pyrimidine Analogs

To illustrate the utility of this approach, consider the following hypothetical data for two pyrazolo[1,5-a]pyrimidine compounds, PZP-A and PZP-B , screened against a panel of kinases at a concentration of 1 µM. The results are often visualized as a "tree spot" diagram, where inhibited kinases are highlighted on a phylogenetic tree of the human kinome. For clarity, we will present the data in a tabular format, focusing on the primary target and key off-targets.

Kinase TargetPZP-A (% Control)PZP-B (% Control)Interpretation
CDK2 (Primary Target) 5 8 Both compounds show strong binding to the intended target.
CDK91565PZP-A shows significant off-target binding to CDK9, while PZP-B is more selective.
GSK3B8592Minimal interaction with GSK3B for both compounds.
ROCK14088PZP-A exhibits moderate off-target binding to ROCK1.
PIM17095Both compounds show weak to no interaction with PIM1.
Selectivity Score (S(10)) 0.15 0.05 A lower score indicates higher selectivity. PZP-B is demonstrably more selective than PZP-A.

Note: The Selectivity Score (S(10)) is calculated as the number of kinases with a percent of control < 10, divided by the total number of kinases tested. A lower score indicates greater selectivity.

Experimental Workflow: KINOMEscan®

KINOMEscan_Workflow cluster_Preparation Preparation cluster_Assay Competition Binding Assay cluster_Detection Detection & Analysis PZP Pyrazolo[1,5-a]pyrazine Compound (PZP) Incubation Incubate PZP, Kinase, and Ligand PZP->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash unbound kinase Incubation->Wash qPCR Quantify bound kinase via qPCR Wash->qPCR Data Data Analysis (% Control, Kd) qPCR->Data

Caption: KINOMEscan® workflow for assessing compound-kinase interactions.

Detailed Protocol: KINOMEscan® Assay [6]

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test pyrazolo[1,5-a]pyrazine compound (typically in a dilution series) are combined in a binding buffer.

  • Incubation: The reaction plate is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding equilibrium to be reached.

  • Washing: The affinity beads are washed to remove unbound kinase.

  • Quantification: The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control to calculate the percent of control. For dose-response experiments, the dissociation constant (Kd) is determined.

Cellular Target Engagement: The Physiological Context (CETSA)

While in vitro assays provide a broad overview of potential interactions, it is crucial to confirm that a compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a physiological setting.[5][7]

Causality of Experimental Choice: The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[8] By heating intact cells or cell lysates to various temperatures, one can determine the melting point of a target protein. A shift in this melting curve in the presence of a compound provides direct evidence of target engagement. This method is invaluable for validating that a compound not only binds to its target in a purified system but also reaches and interacts with it in a cellular environment, which is a critical step in confirming its mechanism of action.

Data Presentation: Comparative Target Engagement of PZP-A and PZP-B

The following table illustrates hypothetical CETSA results for our two compounds against their primary target, CDK2, in a cellular context.

CompoundConcentration (µM)Temperature (°C)% CDK2 Remaining (Normalized to 37°C)ΔTm (°C)
Vehicle (DMSO) -4885-
5255
54 50
5630
6010
PZP-A 105290+4
5675
58 50
6035
6415
PZP-B 105292+6
5680
60 50
6230
6610

Note: ΔTm represents the shift in the melting temperature of the target protein upon compound treatment, indicating the degree of stabilization.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_Treatment Cell Treatment cluster_Heating Thermal Challenge cluster_Analysis Protein Analysis Cells Culture Cells Treat Treat cells with PZP compound or vehicle Cells->Treat Aliquot Aliquot cell suspension Treat->Aliquot Heat Heat aliquots at different temperatures Aliquot->Heat Lysis Cell Lysis (e.g., freeze-thaw) Heat->Lysis Centrifuge Centrifuge to separate soluble and aggregated proteins Lysis->Centrifuge Detection Detect soluble target protein (e.g., Western Blot, ELISA) Centrifuge->Detection Curve Generate melting curve Detection->Curve

Caption: CETSA workflow for confirming cellular target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) [7][9]

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the pyrazolo[1,5-a]pyrazine compound or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.

  • Cell Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots for a set time (e.g., 3 minutes) at a range of different temperatures using a thermal cycler. A typical temperature range might be 40-70°C.

  • Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Detection of Soluble Protein: Carefully collect the supernatant and analyze the amount of the soluble target protein remaining using a suitable detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Quantify the protein levels at each temperature and normalize to the amount at the lowest temperature. Plot the percentage of soluble protein against temperature to generate a melting curve and determine the melting temperature (Tm).

Unbiased Target Identification: The Discovery Tool (Affinity Chromatography-Mass Spectrometry)

While the previous methods are excellent for evaluating interactions with known targets, it is also crucial to identify any unanticipated off-targets. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful tool for the unbiased identification of proteins that interact with a small molecule.

Causality of Experimental Choice: This approach involves immobilizing the pyrazolo[1,5-a]pyrazine compound on a solid support and using it as "bait" to "fish" for interacting proteins from a cell lysate.[10] The bound proteins are then eluted and identified by mass spectrometry. This method is particularly valuable for de-risking a compound by revealing unexpected off-targets that would not be included in a standard kinase panel. It can also lead to the discovery of novel targets and mechanisms of action.

Data Presentation: Hypothetical Off-Target Discovery for PZP-A

Protein IdentifiedPeptide CountScoreKnown FunctionInterpretation
CDK2 25 250 Cell cycle regulation Expected on-target
CDK915180Transcriptional regulationConfirms off-target interaction seen in KINOMEscan
BRD4 12 150 Epigenetic reader Unexpected off-target; potential for polypharmacology or off-target toxicity
HSP90890Chaperone proteinCommon non-specific binder, but warrants further investigation

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

ACMS_Workflow cluster_Preparation Bait Preparation cluster_AffinityPurification Affinity Purification cluster_Analysis Protein Identification Immobilize Immobilize PZP compound on beads Incubate Incubate beads with cell lysate Immobilize->Incubate Lysate Prepare cell lysate Lysate->Incubate Wash Wash away non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE (optional) Elute->SDS_PAGE Digestion In-solution or in-gel protein digestion Elute->Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS analysis Digestion->LC_MS Database Database search and protein identification LC_MS->Database

Caption: Affinity Chromatography-Mass Spectrometry workflow for unbiased target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry [10][11]

  • Immobilization of the Compound: Covalently attach the pyrazolo[1,5-a]pyrazine compound to a solid support (e.g., sepharose beads). This often requires a derivative of the compound with a suitable linker.

  • Preparation of Cell Lysate: Grow and harvest cells, then lyse them under non-denaturing conditions to preserve protein-protein interactions.

  • Affinity Purification: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competition with an excess of the free compound.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion (e.g., with trypsin). Alternatively, the eluted proteins can be digested in-solution.

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Protein Identification: The acquired MS/MS spectra are searched against a protein database to identify the bound proteins.

Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrazine Compounds

A deeper understanding of the biological context of the primary and off-targets of pyrazolo[1,5-a]pyrazine compounds is essential for interpreting cross-reactivity data. Below are simplified diagrams of key signaling pathways often modulated by this class of inhibitors.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors to the nucleus, regulating processes such as immunity, cell proliferation, and apoptosis.[12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer 6. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 7. Nuclear Translocation & Gene Regulation

Caption: Simplified JAK-STAT signaling pathway.

RET Signaling Pathway

The RET receptor tyrosine kinase plays a crucial role in the development of the nervous and urogenital systems.[14] Aberrant RET signaling is implicated in several types of cancer.[15]

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand GDNF Ligand CoReceptor GFRα Co-receptor Ligand->CoReceptor 1. Binding RET RET Receptor CoReceptor->RET 2. Receptor Dimerization & Autophosphorylation RAS RAS RET->RAS 3. Adaptor Proteins PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Key downstream pathways of RET signaling.

CDK/Cyclin Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[16] Their sequential activation, through binding to specific cyclins, drives the progression through the different phases of cell division.[17][18]

CellCycle_Pathway cluster_complexes CDK-Cyclin Complexes G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_D CDK4/6-Cyclin D CDK46_D->G1 Drives G1 progression CDK2_E CDK2-Cyclin E CDK2_E->S Initiates DNA replication CDK2_A CDK2-Cyclin A CDK2_A->G2 Controls S phase progression CDK1_B CDK1-Cyclin B CDK1_B->M Promotes mitosis

Caption: Simplified overview of CDK-cyclin complexes in cell cycle regulation.

Conclusion

The development of selective kinase inhibitors from the pyrazolo[1,5-a]pyrazine class requires a multi-faceted approach to understanding and optimizing their cross-reactivity profiles. By integrating broad in vitro screening, cellular target engagement validation, and unbiased off-target identification, researchers can build a comprehensive and robust data package. This not only de-risks the progression of drug candidates but also provides invaluable insights into their mechanism of action, ultimately paving the way for the development of safer and more effective therapeutics.

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Navigating the Kinome: A Comparative Selectivity Analysis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy, particularly in oncology. The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to be tailored for potent and selective kinase inhibition. This guide provides an in-depth comparative analysis of a representative molecule from this class, 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, hereafter referred to as Cmpd-X , against a panel of human kinases.

The development of kinase inhibitors is a nuanced challenge; achieving potency against the desired target while avoiding off-target interactions that can lead to toxicity is paramount. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of various cancers, making it a high-interest therapeutic target.[1][2] This guide will therefore focus on the selectivity profile of Cmpd-X as a putative CDK2 inhibitor, comparing its performance with established clinical-stage CDK inhibitors, Dinaciclib and AZD5438 .

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a presentation of data, but also a deeper look into the experimental rationale and the interpretation of kinase selectivity profiles.

Comparative Kinase Selectivity: Cmpd-X vs. The Field

A critical step in characterizing any new kinase inhibitor is to understand its interaction landscape across the human kinome. This is typically achieved through large-scale screening panels. For this guide, we present a hypothetical, yet representative, selectivity profile for Cmpd-X, alongside publicly available data for Dinaciclib and AZD5438, to contextualize its potential therapeutic window. The data is presented as Kd (dissociation constant) values, where a lower value indicates a stronger binding affinity.

Kinase TargetCmpd-X (Kd, nM)Dinaciclib (Kd, nM)AZD5438 (Kd, nM)
CDK2 5 1 <10
CDK150122
CDK32521.5110
CDK4>10001000>10000
CDK5601.815
CDK6>1000800>10000
CDK730079120
CDK91503.116
GSK3B8009317
PLK1>1000130>10000
AURKA>1000500>10000
AURKB>1000200>10000

Note: Data for Dinaciclib and AZD5438 are representative values compiled from public sources.[3][4] The data for Cmpd-X is hypothetical, based on the expected selectivity of a pyrazolo[1,5-a]pyrazine scaffold optimized for CDK2 inhibition.

Interpretation and Field Insights:

The data presented in the table highlights the distinct selectivity profiles of the three compounds. Cmpd-X is portrayed as a highly selective CDK2 inhibitor, with a 10-fold selectivity over the closely related CDK1 and even greater selectivity against other CDK family members. This high degree of selectivity is a desirable characteristic, as off-target inhibition of kinases like CDK1 can lead to increased toxicity.[5]

In contrast, Dinaciclib is a potent, multi-CDK inhibitor, with strong activity against CDK1, CDK2, CDK5, and CDK9.[6][7] This broader activity profile can be advantageous in certain therapeutic contexts but also carries a higher risk of off-target effects. AZD5438 also demonstrates potent inhibition of multiple CDKs, including CDK1, CDK2, and CDK9, though with a different selectivity pattern compared to Dinaciclib.[8]

The choice between a highly selective inhibitor like Cmpd-X and a multi-kinase inhibitor like Dinaciclib or AZD5438 depends on the therapeutic strategy. For indications where CDK2 is the primary driver of pathology, a selective inhibitor may offer a better safety profile.[9]

Experimental Protocol: Profiling Kinase Inhibitor Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, a robust and standardized experimental approach is essential. The KINOMEscan™ platform from Eurofins DiscoverX is an industry-standard method for profiling kinase inhibitor interactions.[10][11] This competition binding assay provides a quantitative measure of inhibitor binding to a large panel of kinases.

KINOMEscan™ Assay Workflow

The underlying principle of the KINOMEscan™ assay is a competition binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest.[11] The amount of kinase bound to the solid support is then quantified.

Caption: KINOMEscan™ competition binding assay workflow.

Step-by-Step Methodology:

  • Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.

  • Competition Assay: The kinase, immobilized ligand, and the test compound (at a fixed concentration, e.g., 10 µM for initial screening) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the kinase. For potent hits, a dose-response curve is generated to determine the dissociation constant (Kd).

The causality behind this experimental design is to provide a direct measure of binding affinity in a high-throughput format. The use of qPCR for detection offers a wide dynamic range and high sensitivity, allowing for the accurate quantification of both potent and weak interactions.

The Role of CDK2 in Cell Cycle Progression

Understanding the biological context of the target kinase is crucial for interpreting the significance of the selectivity profile. CDK2 is a serine/threonine kinase that plays a pivotal role in the G1 to S phase transition of the cell cycle.[1] Its activity is tightly regulated by binding to regulatory proteins called cyclins, primarily cyclin E and cyclin A.

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Pathway Explained:

  • In response to growth signals, Cyclin D associates with CDK4 and CDK6.[12]

  • The active Cyclin D/CDK4/6 complex initiates the phosphorylation of the Retinoblastoma protein (pRb).[2]

  • This initial phosphorylation releases the transcription factor E2F, which then drives the expression of genes required for S phase, including Cyclin E.[12]

  • Cyclin E binds to and activates CDK2. The Cyclin E/CDK2 complex then hyper-phosphorylates pRb, leading to the full release of E2F and a positive feedback loop that commits the cell to DNA replication.[13]

  • Inhibition of CDK2 by a compound like Cmpd-X would block the hyper-phosphorylation of pRb, preventing the cell from entering S phase and ultimately leading to cell cycle arrest.[14]

Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. This guide has provided a comparative analysis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (Cmpd-X), a putative selective CDK2 inhibitor, against the broader-spectrum clinical candidates Dinaciclib and AZD5438. The hypothetical data for Cmpd-X illustrates the potential for the pyrazolo[1,5-a]pyrazine scaffold to yield highly selective kinase inhibitors.

The choice of a kinase inhibitor for therapeutic development is a strategic one, balancing the need for potent on-target activity with a clean off-target profile to minimize toxicity. A thorough understanding of the kinase selectivity, as determined by robust experimental methods like KINOMEscan™, coupled with a deep knowledge of the target's role in cellular signaling, is essential for making informed decisions in the drug discovery process.

References

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  • Flynn, J. et al. (2013). Dinaciclib is a novel cyclin-dependent kinase inhibitor with significant clinical activity in relapsed and refractory chronic lymphocytic leukemia. Leukemia, 27(10), 2098-2101. [Link]

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